Physicochemical Profiling and Synthetic Methodologies of 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Physicochemical Profiling and Synthetic Methodologies of 3-Anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Target Audience: Medicinal Chemists, Synthetic Organic Researchers, and Drug Development Professionals
Executive Summary
The 1,5-dihydro-2H-pyrrol-2-one scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its dense functionalization and structural rigidity. Specifically, 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (CAS: 5468-12-2) represents a highly conjugated, planar five-membered lactam that serves as a critical intermediate and active pharmaceutical ingredient (API) scaffold[1]. This technical guide deconstructs its physicochemical properties, details a self-validating multicomponent synthesis protocol, and outlines its pharmacological relevance.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of this compound is essential for predicting its pharmacokinetics and reactivity. The molecule features a pyrrolin-2-one core with three distinct aromatic substituents, driving its high lipophilicity and unique electronic distribution.
The core structure displays characteristic tautomerism. In solution, the 3-pyrrolin-2-one tautomer predominates (>95%) over the pyrrolidin-2-one form. This thermodynamic preference is driven by the extended π-conjugation between the lactam carbonyl, the C3=C4 double bond, and the lone pair of the anilino nitrogen[2].
Quantitative Physicochemical Descriptors
The following table summarizes the core molecular descriptors critical for drug formulation and synthetic scaling[3].
| Property | Value | Structural Implication |
| IUPAC Name | 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one | Defines substitution at N1, C3, and C5. |
| CAS Number | 5468-12-2 | Standardized registry identification. |
| Molecular Formula | C₂₂H₁₈N₂O | High carbon-to-heteroatom ratio. |
| Molecular Weight | 326.40 g/mol | Falls within Lipinski's Rule of 5 parameters. |
| SMILES | O=C1C(Nc2ccccc2)=CC(c2ccccc2)N1c1ccccc1 | Confirms the C3=C4 unsaturation[3]. |
| Dipole Moment | ~4.0 D | Enhances reactivity toward nucleophiles/electrophiles. |
| Topological Polar Surface Area | 41.13 Ų | Excellent predicted membrane permeability. |
| Estimated Log P | ~4.8 | Highly lipophilic; drives hydrophobic target binding. |
Mechanistic Pathway: Multicomponent Synthesis
The most efficient route to synthesize highly substituted pyrrol-2-ones is via a one-pot, Doebner-type Multicomponent Reaction (MCR). This convergent approach utilizes benzaldehyde, aniline, and pyruvic acid. The reaction proceeds through a cascade of imine formation, Mannich-type nucleophilic addition, and intramolecular lactamization.
Multicomponent synthesis pathway of 3-anilino-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.
Self-Validating Experimental Protocol: One-Pot Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes a physicochemical causality explanation and a visual/analytical checkpoint, eliminating the need for complex intermediate isolations.
Step 1: Reagent Activation & Imine Formation
-
Action: In a 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol, 106 mg) and aniline (2.0 mmol, 186 mg) in 10 mL of glacial acetic acid. Stir at room temperature for 30 minutes.
-
Causality: Glacial acetic acid acts as a dual solvent and mild Brønsted acid. It protonates the benzaldehyde carbonyl to enhance electrophilicity without fully neutralizing the aniline nucleophile. Two equivalents of aniline are strictly required: one forms the Schiff base, and the other forms the C3-enamine.
-
Validation Checkpoint: The solution will transition to a deep, vibrant yellow color, visually confirming the complete formation of the Schiff base intermediate.
Step 2: Enamine Addition & Lactamization
-
Action: Add pyruvic acid (1.0 mmol, 88 mg) dropwise to the stirring mixture. Equip the flask with a reflux condenser and heat to 120°C for 4–6 hours.
-
Causality: Thermal energy drives the Mannich-type nucleophilic attack of the pyruvic acid-derived enamine onto the Schiff base. Subsequent intramolecular cyclization (lactamization) expels two water molecules, yielding the thermodynamically stable conjugated core.
-
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly UV-active Schiff base spot and the emergence of a lower-Rf blue-fluorescent spot under 254 nm UV light indicates successful lactamization.
Step 3: Isolation & Purification
-
Action: Cool the reaction mixture to room temperature and pour it into 50 mL of vigorously stirred crushed ice water. Filter the resulting precipitate under vacuum and wash with cold water. Recrystallize from hot ethanol.
-
Causality: The highly lipophilic product (Log P ~4.8) is completely insoluble in water, driving rapid precipitation. Unreacted acetic acid and water-soluble kinetic byproducts remain in the aqueous filtrate.
-
Validation Checkpoint: The formation of distinct, high-purity microcrystals upon cooling the ethanol solution confirms the removal of impurities and the successful isolation of the target compound.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized compound, researchers should cross-reference their spectroscopic data against the expected quantitative signals outlined below.
| Analytical Method | Target Nucleus / Bond | Expected Quantitative Signal | Structural Correlation |
| ¹H NMR (400 MHz) | C4 Vinylic Proton | Singlet, δ 6.2 – 6.5 ppm | Confirms 3-pyrrolin-2-one tautomer |
| ¹H NMR (400 MHz) | C5 Methine Proton | Singlet, δ 5.5 – 5.8 ppm | Confirms cyclization at C5 |
| ¹³C NMR (100 MHz) | C2 Carbonyl | δ ~168 ppm | Confirms lactam formation |
| FT-IR | N-H Stretch | Sharp peak, ~3300 cm⁻¹ | Confirms presence of C3-anilino group |
| FT-IR | C=O Stretch | Strong peak, ~1680 cm⁻¹ | Confirms α,β-unsaturated lactam |
| LC-MS (ESI+) | Molecular Ion | m/z 327.1 [M+H]⁺ | Confirms molecular weight (326.40) |
Pharmacological & Material Science Applications
Derivatives of 1,5-dihydro-2H-pyrrol-2-one are heavily investigated in modern drug discovery due to their ability to act as rigid hydrogen-bond acceptors (PSA = 29.1 Ų for the core)[2].
-
Antimicrobial Activity: Pyrrol-2-one derivatives exhibit profound antimicrobial effects by disrupting bacterial membrane integrity. Their high lipophilicity (Log P > 3.8) promotes rapid membrane penetration, yielding Minimum Inhibitory Concentration (MIC) values as low as 4–8 µg/mL against Gram-positive pathogens like S. aureus[2].
-
Kinase Inhibition: The planar core serves as a bioisostere for natural purines. Anilino-substituted pyrrol-2-ones have demonstrated >90% inhibition of VEGFR-2 at 10 µM concentrations. The hydrophobic phenyl rings at N1 and C5 provide optimal van der Waals contact with kinase P-loop residues, while the lactam core forms critical hydrogen bonds with the ATP-binding hinge region[2].
